molecular formula C8H9BrFN B1339536 (R)-1-(4-Bromo-2-fluorophenyl)ethanamine CAS No. 845930-79-2

(R)-1-(4-Bromo-2-fluorophenyl)ethanamine

Cat. No. B1339536
Key on ui cas rn: 845930-79-2
M. Wt: 218.07 g/mol
InChI Key: BRPFKIPSXUHGSH-RXMQYKEDSA-N
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Patent
US08962648B2

Procedure details

To a solution of 1-(4-bromo-2-fluorophenyl)ethanone (2.0 g, 9.2 mmol) in methanol (50 mL) was added ammonia (7 N in methanol, 8.0 mL, 55 mmol) and titanium(IV) isopropoxide (5.4 mL, 18 mmol). The reaction mixture was stirred at room temperature for 18 h, cooled to 0° C. and sodium borohydride (520 mg, 14 mmol) was added. The reaction mixture was warmed to room temperature, stirred for 20 min, quenched with 2 M ammonium hydroxide and filtered. The reaction mixture was extracted with methylene chloride and the combined organic layers were dried over sodium sulfate, filtered, and concentrated to afford the desired product (1.2 g, 63%) as an oil: ESI MS m/z 219 [C8H9BrFN+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.4 mL
Type
catalyst
Reaction Step One
Quantity
520 mg
Type
reactant
Reaction Step Two
Yield
63%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=O)[CH3:9])=[C:4]([F:11])[CH:3]=1.[NH3:12].[BH4-].[Na+]>CO.CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([NH2:12])[CH3:9])=[C:4]([F:11])[CH:3]=1 |f:2.3,5.6.7.8.9|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C(C)=O)F
Name
Quantity
8 mL
Type
reactant
Smiles
N
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
5.4 mL
Type
catalyst
Smiles
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
Step Two
Name
Quantity
520 mg
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
quenched with 2 M ammonium hydroxide
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)C(C)N)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 59.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08962648B2

Procedure details

To a solution of 1-(4-bromo-2-fluorophenyl)ethanone (2.0 g, 9.2 mmol) in methanol (50 mL) was added ammonia (7 N in methanol, 8.0 mL, 55 mmol) and titanium(IV) isopropoxide (5.4 mL, 18 mmol). The reaction mixture was stirred at room temperature for 18 h, cooled to 0° C. and sodium borohydride (520 mg, 14 mmol) was added. The reaction mixture was warmed to room temperature, stirred for 20 min, quenched with 2 M ammonium hydroxide and filtered. The reaction mixture was extracted with methylene chloride and the combined organic layers were dried over sodium sulfate, filtered, and concentrated to afford the desired product (1.2 g, 63%) as an oil: ESI MS m/z 219 [C8H9BrFN+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.4 mL
Type
catalyst
Reaction Step One
Quantity
520 mg
Type
reactant
Reaction Step Two
Yield
63%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=O)[CH3:9])=[C:4]([F:11])[CH:3]=1.[NH3:12].[BH4-].[Na+]>CO.CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([NH2:12])[CH3:9])=[C:4]([F:11])[CH:3]=1 |f:2.3,5.6.7.8.9|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C(C)=O)F
Name
Quantity
8 mL
Type
reactant
Smiles
N
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
5.4 mL
Type
catalyst
Smiles
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
Step Two
Name
Quantity
520 mg
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
quenched with 2 M ammonium hydroxide
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)C(C)N)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 59.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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